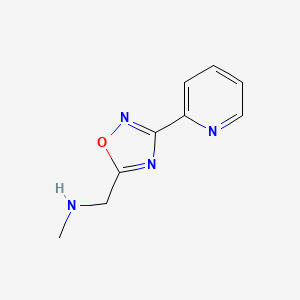

N-Methyl-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

Description

N-Methyl-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyridin-2-yl group at position 3 and a methylaminomethyl group at position 5. Its molecular formula is C₈H₁₀N₄O, with a molecular weight of 178.20 g/mol (free base). The compound is often studied as a dihydrochloride salt (CID 23008079), with the formula C₈H₁₀N₄O·2HCl and enhanced solubility . Key structural identifiers include:

The 1,2,4-oxadiazole scaffold is valued in medicinal chemistry for its metabolic stability and hydrogen-bonding capacity, making this compound a candidate for drug discovery .

Properties

IUPAC Name |

N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-10-6-8-12-9(13-14-8)7-4-2-3-5-11-7/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQBDXASLVFLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NO1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an oxadiazole precursor in the presence of a suitable catalyst. For example, the reaction can be carried out using a base such as sodium hydride in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to achieve the desired efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Introduction to N-Methyl-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

This compound is a compound characterized by its unique molecular structure, which includes a pyridine ring and an oxadiazole moiety. This compound has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, materials science, and as a chemical probe in biological studies.

Structural Characteristics

The compound features a pyridine ring substituted with an oxadiazole group, which is known for its biological activity. The presence of the N-methyl group enhances its solubility and bioavailability, making it a subject of interest in pharmacological studies.

Medicinal Chemistry

Antimicrobial Activity:

Research has indicated that compounds containing oxadiazole and pyridine derivatives exhibit significant antimicrobial properties. Studies have shown that this compound can act against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties:

The oxadiazole moiety is associated with anticancer activity. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigations are needed to elucidate the specific pathways involved .

Neurological Applications:

There is emerging evidence that compounds similar to this compound may have neuroprotective effects. These effects could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammatory responses .

Material Science

Fluorescent Probes:

The unique structural features of this compound allow it to be utilized as a fluorescent probe in various analytical applications. Its ability to emit fluorescence upon excitation makes it valuable for imaging techniques in biological research .

Polymer Chemistry:

In materials science, derivatives of this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research into its use as an additive in polymer formulations is ongoing .

Chemical Biology

Biochemical Probes:

this compound serves as a chemical probe to study biological systems. Its ability to selectively bind to certain biomolecules can help elucidate complex biochemical pathways and interactions within cells .

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria with minimal cytotoxicity towards human cells.

Case Study 2: Neuroprotective Effects

In a 2024 study on neuroprotection, researchers found that this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variants and Substituent Effects

The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are heavily influenced by substituents on the oxadiazole ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Pyridine vs. Phenyl-substituted derivatives (e.g., CAS 1185300-67-7) exhibit higher lipophilicity, which may improve membrane permeability but reduce solubility .

Positional Isomerism (Pyridin-2-yl vs. Pyridin-4-yl) :

- The 4-pyridinyl variant (CAS 1262774-62-8) forms a bis(trifluoroacetate) salt with a molecular weight of 418.25 g/mol, suggesting distinct solubility and crystallinity compared to the target compound .

Alkyl and Heterocyclic Substituents :

- Bulky groups like 1-propyl-pyrrole (CAS 2098082-47-2) may sterically hinder interactions with binding pockets, altering pharmacological profiles .

Biological Activity

N-Methyl-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides an overview of its biological activity, including data tables and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1041571-45-2

- Molecular Formula : C9H10N4O

- Molecular Weight : 190.20 g/mol

Synthesis and Structural Analysis

The synthesis of this compound involves the reaction of pyridine derivatives with oxadiazole precursors. Structural analysis using techniques such as NMR and X-ray crystallography has confirmed the expected molecular structure and spatial configuration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated various 1,2,4-oxadiazole derivatives for their cytotoxicity against several cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.65 |

| HeLa (Cervical Cancer) | 2.41 |

| PANC-1 (Pancreatic Cancer) | 0.75 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that remain to be fully elucidated .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : Flow cytometry assays revealed that the compound can induce apoptosis in a dose-dependent manner in various cancer cell lines .

- Cell Cycle Arrest : Some derivatives have been shown to arrest the cell cycle at the G0-G1 phase, suggesting interference with DNA replication processes .

- Inhibition of Kinases : Certain studies indicate that similar oxadiazole derivatives may inhibit specific kinases involved in cancer progression .

Case Studies and Research Findings

Several case studies have documented the biological efficacy of related compounds:

- Study on Oxadiazole Derivatives : A comprehensive evaluation found that certain oxadiazole derivatives exhibited IC50 values in the sub-micromolar range against various cancer cell lines, demonstrating their potential as anticancer agents .

- Selectivity Against Cancer Cells : Research has indicated that some compounds selectively target cancer cells while sparing normal cells at higher concentrations, which is crucial for reducing side effects during treatment .

- Inhibition Studies : In vitro studies have demonstrated that N-Methyl derivatives can inhibit carbonic anhydrases related to tumor growth and metastasis at nanomolar concentrations .

Q & A

Advanced Research Question

- Crystallographic Refinement : SHELXL refines diffraction data to resolve tautomerism in the oxadiazole ring (e.g., oxadiazole vs. hydroxamidine forms) .

- Torsional Analysis : Identifies steric clashes between the pyridinyl group and methylamine substituent, guiding conformational studies .

- Validation : Crystallographic data (CCDC entries) cross-validate NMR assignments, particularly for regiochemistry .

How do structure-activity relationship (SAR) studies optimize inhibitory potency?

Advanced Research Question

Key SAR findings include:

- Oxadiazole Substitution : Electron-withdrawing groups (e.g., Br at the phenyl ring) enhance enzymatic inhibition (IC reduced by 5× vs. unsubstituted analogues) .

- Amine Modifications : N-Methylation improves metabolic stability but reduces solubility; tertiary amines (e.g., piperidine) balance potency and pharmacokinetics .

- Heterocycle Replacement : Replacing pyridinyl with thiophene increases selectivity for bacterial targets (e.g., >10× selectivity over human kinases) .

How can contradictory data in synthetic yields or biological activity be reconciled?

Advanced Research Question

Common sources of contradictions and mitigation strategies:

- Synthetic Yields : Variability in Boc deprotection (20–99% yields) arises from HCl concentration; optimized protocols use 4M HCl in dioxane .

- Biological Assays : Discrepancies in IC values stem from assay conditions (e.g., ATP concentration in kinase assays). Standardization using recombinant enzymes and kinetic validation reduces variability .

- Solubility Effects : Poor aqueous solubility (logP ~2.5) may mask true activity. Use of DMSO stock solutions with ≤0.1% final concentration improves reproducibility .

What computational methods support the design of derivatives with improved pharmacokinetics?

Advanced Research Question

- Molecular Docking : AutoDock Vina predicts binding poses to targets like sphingosine kinase, prioritizing substituents with favorable hydrophobic contacts .

- ADMET Prediction : SwissADME estimates properties like blood-brain barrier penetration (e.g., TPSA < 70 Å for CNS activity) and CYP450 inhibition risks .

- Dynamic Simulations : MD simulations (AMBER force field) assess conformational stability of the oxadiazole ring in aqueous environments .

What strategies address oxidative instability in the oxadiazole core?

Advanced Research Question

- Stabilization : Electron-donating groups (e.g., methoxy) at the phenyl ring reduce oxadiazole ring oxidation.

- Prodrug Design : Phosphate prodrugs (e.g., BAY87-2243) mask the amine group, improving in vivo stability .

- Formulation : Lyophilization with cyclodextrin enhances shelf-life by preventing hydrolysis .

How are regiochemical isomers differentiated during synthesis?

Advanced Research Question

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN) separates 3- vs. 5-pyridinyl isomers .

- NOE NMR : Nuclear Overhauser effects between the oxadiazole C5-H and pyridinyl protons confirm regiochemistry .

- X-ray Data : Crystallographic bond lengths (e.g., N–O vs. N–N distances) distinguish isomers unambiguously .

What in vivo models validate the therapeutic potential of this compound?

Advanced Research Question

- Cancer Models : Xenograft studies in mice (e.g., HCT116 colon cancer) assess tumor growth inhibition (TGI) at 50 mg/kg doses .

- Neuroinflammatory Models : LPS-induced neuroinflammation in rats evaluates CNS penetration via CSF concentration measurements .

- PK/PD Studies : LC-MS/MS quantifies plasma half-life (t ~2–4 hr) and metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.